molecular formula C28H34N6O3 B11426707 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B11426707
M. Wt: 502.6 g/mol
InChI Key: OLDHDAKUBOXGBH-UHFFFAOYSA-N
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Description

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved through the reaction of 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Alkylation: The piperazine derivative is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the phenylpropyl group.

    Cyclization: The final step involves the cyclization of the intermediate to form the purine ring system, which can be facilitated by heating with formamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the purine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in studies of receptor binding and signal transduction.

    Medicine: It has potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with serotonin receptors, while the purine ring can mimic adenosine, potentially affecting adenosine receptors. These interactions can modulate various signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the complex purine structure.

    Phenylethylamine: Similar in structure but without the piperazine and purine components.

    Caffeine: Contains a purine ring but differs significantly in its side chains and functional groups.

Uniqueness

The uniqueness of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of a piperazine ring with a purine system, which is not commonly found in other compounds. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H34N6O3

Molecular Weight

502.6 g/mol

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C28H34N6O3/c1-30-26-25(27(35)31(2)28(30)36)34(15-7-10-21-8-5-4-6-9-21)24(29-26)20-32-16-18-33(19-17-32)22-11-13-23(37-3)14-12-22/h4-6,8-9,11-14H,7,10,15-20H2,1-3H3

InChI Key

OLDHDAKUBOXGBH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5

Origin of Product

United States

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